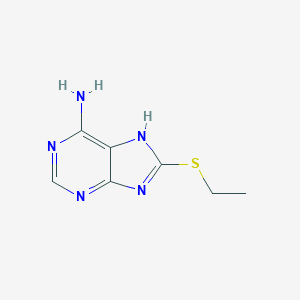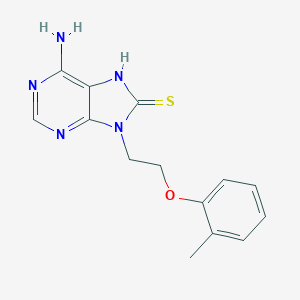
6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidine derivatives are known for their broad spectrum of biological and pharmacological activities
Wissenschaftliche Forschungsanwendungen
6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
Target of Action
The primary targets of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one are currently unknown . This compound is a derivative of pyrimidine, a class of compounds known for their wide range of biological and pharmacological activities
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the function of the target molecules, affecting cellular processes.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and various signaling pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the cellular context.
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects. Pyrimidine derivatives are known to have a wide range of biological effects, including antimicrobial, antitumor, and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one typically involves the reaction of 6-amino-1,3-dimethyluracil with substituted benzaldehydes. The reaction conditions often include the use of a catalytic amount of acetic acid under microwave irradiation . This method yields the desired pyrimidine derivative efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone to its corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyluracil: A precursor in the synthesis of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one.
6-Amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-dione: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the sulfanylidenepyrimidinone moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
6-amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXXIEDYUAGZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356300 |
Source


|
| Record name | AR-434/42595448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180028-90-4 |
Source


|
| Record name | AR-434/42595448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole](/img/structure/B493842.png)
![2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE](/img/structure/B493843.png)
![1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE](/img/structure/B493846.png)
![(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid](/img/structure/B493849.png)
![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)
![1-(4-{2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone](/img/structure/B493853.png)
![2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B493854.png)
![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B493857.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493860.png)

![[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B493864.png)
![(1-Methyl-1H-benzoimidazol-2-yl)-[1,2,4]triazol-4-yl-amine](/img/structure/B493866.png)

